

# Aseptic techniques for coating culture surfaces with Poly-L-lysine solution.

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## Compound of Interest

Compound Name: Poly-L-lysine (hydrochloride)

Cat. No.: B10828307

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## Application Note: Enhancing Cell Adhesion with Poly-L-lysine

### Introduction

Poly-L-lysine (PLL) is a synthetic, positively charged polymer of the amino acid L-lysine. In cell culture, it is widely used as a coating for glass and plastic surfaces to promote the adhesion of various cell types. The polymer's cationic nature allows it to form a uniform net positive charge on the culture surface. This facilitates strong electrostatic interactions with the negatively charged ions of the cell membrane, thereby enhancing cell attachment, spreading, and growth, particularly in serum-free or low-serum conditions.[1][2] While both Poly-L-lysine and Poly-D-lysine (PDL) can be used, PDL is often preferred for long-term cultures as it is not susceptible to degradation by cellular proteases.[2][3]

### Mechanism of Action

The primary mechanism behind Poly-L-lysine's effectiveness is the electrostatic interaction between the positively charged polymer and the negatively charged cell surface.[4] Cell membranes are rich in anionic components, such as sialic acid residues and proteoglycans, which contribute to an overall negative surface charge. The adsorbed layer of poly-L-lysine on the culture substrate effectively masks the native surface charge and presents a high density of positive charges, acting as a bridge between the substrate and the cells.[4]

## Applications

Poly-L-lysine coating is beneficial for a wide range of applications, including:

- Culturing primary neurons, glial cells, and neuroblastomas.[2]
- Improving the attachment of transfected cell lines.[2]
- Facilitating the adhesion of cells that do not normally adhere to solid surfaces.[4]
- Enhancing cell survival in serum-free or reduced-serum media.[5][6]

## Key Considerations for Optimal Coating

- **Aseptic Technique:** All steps must be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.[7]
- **Molecular Weight:** Poly-lysine is available in various molecular weight ranges (e.g., 70-150 kDa). Higher molecular weight polymers offer more binding sites per molecule.[8]
- **Concentration:** The optimal coating concentration can vary depending on the cell type, but a working concentration of 0.05 to 0.1 mg/mL is typically effective.[3][7]
- **Rinsing:** Thorough rinsing after incubation is critical. Residual Poly-L-lysine in the solution can be toxic to cells.[9][10]
- **Drying:** The coated surface must be allowed to dry completely before introducing cells and media. A minimum drying time of 2 hours is recommended.[1]

# Protocols for Coating Culture Surfaces with Poly-L-lysine

This section provides detailed protocols for preparing Poly-L-lysine solutions and coating various culture vessels. Adherence to aseptic techniques is paramount throughout the procedures.

## Protocol 1: Preparation of Poly-L-lysine Working Solution

This protocol outlines the preparation of a 0.1 mg/mL (or 0.01%) working solution from a powdered form. If using a pre-made sterile solution, you may proceed directly to Protocol 2.

#### Materials:

- Poly-L-lysine hydrobromide powder
- Sterile, tissue culture grade water or Phosphate-Buffered Saline (PBS)
- Sterile conical tubes (15 mL or 50 mL)
- Sterile 0.22 µm syringe filter

#### Procedure:

- In a laminar flow hood, weigh the desired amount of Poly-L-lysine powder. To prepare a 0.1 mg/mL solution, dissolve 5 mg of Poly-L-lysine in 50 mL of sterile water.[\[1\]](#)
- Gently swirl the container until the powder is completely dissolved.
- For sterility, filter the solution through a 0.22 µm syringe filter into a new sterile container.[\[7\]](#)
- The solution is now ready to use. Store any remaining solution according to the storage guidelines in Table 3.

#### Protocol 2: Coating Culture Vessels

This protocol provides a general procedure for coating various types of cultureware. Specific volumes and incubation times can be optimized for different cell lines and applications.

#### Materials & Equipment:

- Sterile culture vessels (e.g., multi-well plates, petri dishes, flasks, or glass coverslips)
- Prepared 0.1 mg/mL Poly-L-lysine working solution
- Laminar flow hood
- Pipettor and sterile pipette tips

- Aspirator
- Sterile tissue culture grade water or PBS for rinsing

#### Procedure:

- Place the culture vessels to be coated inside a laminar flow hood.
- Add a sufficient volume of the Poly-L-lysine working solution to completely cover the growth surface. Refer to Table 2 for recommended volumes.[\[1\]](#)[\[7\]](#)
- Gently rock the vessel to ensure the entire surface is evenly coated.[\[1\]](#)
- Incubate the vessel. Common incubation methods include 5-60 minutes at room temperature or overnight at 4°C.[\[7\]](#)[\[9\]](#)[\[11\]](#) Refer to Table 1 for details.
- Following incubation, carefully aspirate the Poly-L-lysine solution from the vessel without scratching the surface.
- Rinse the surface thoroughly 2-3 times with sterile water or PBS to remove any unbound Poly-L-lysine.[\[9\]](#)[\[10\]](#)
- Allow the coated surface to dry completely in the laminar flow hood with the lid slightly ajar. This typically takes at least 2 hours.[\[1\]](#)
- The coated cultureware can be used immediately or stored for future use as described in Table 3.

## Data Tables

Table 1: Recommended Coating Parameters

Parameter	Guideline	Notes
Working Concentration	0.05 - 0.1 mg/mL (50 - 100 µg/mL)	Optimal concentration may vary by cell type.[3][7][9]
Incubation Time	5 minutes to 1 hour at room temperature	Longer incubation (e.g., overnight at 4°C or 37°C) may also be effective.[7][8][11]
Incubation Temperature	Room Temperature (18-26°C) or 37°C	
Drying Time	Minimum 2 hours at room temperature	Ensure the surface is completely dry before adding cells.[1]

Table 2: Recommended Coating Volumes for Various Cultureware

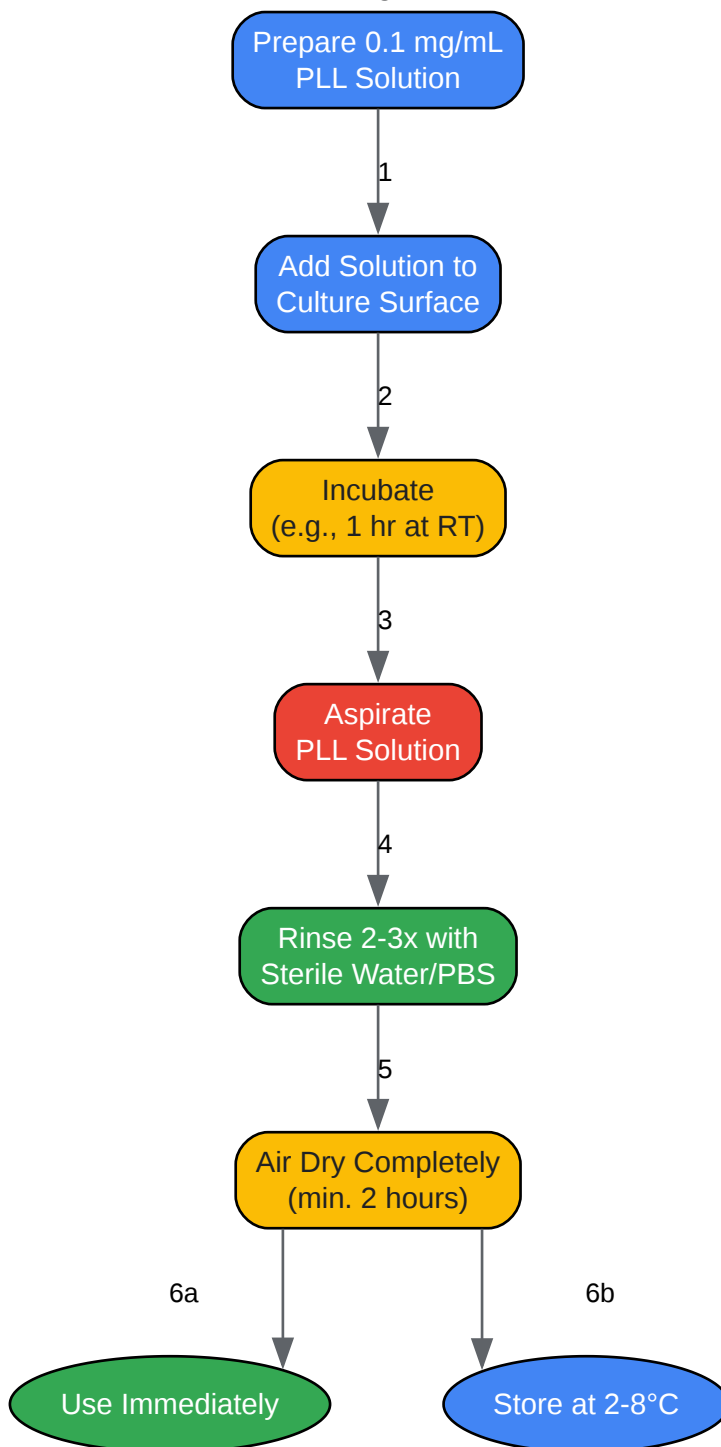
Culture Vessel	Growth Area (cm²)	Recommended Volume
96-well plate	0.32	50 - 100 µL
48-well plate	0.95	100 - 200 µL
24-well plate	1.9	200 - 400 µL
12-well plate	3.8	400 - 800 µL
6-well plate	9.6	1.0 mL
35 mm dish	9.6	1.0 - 1.5 mL
60 mm dish	21	2.0 - 3.0 mL
100 mm dish	56	5.0 - 7.0 mL
T-25 Flask	25	2.5 mL[7]
T-75 Flask	75	7.5 mL

Table 3: Storage and Stability of Solutions and Coated Plates

Item	Storage Temperature	Stability
Poly-L-lysine Powder	-20°C	Long-term (years)
Stock/Working Solution	2-8°C	Short-term (months)[12]
Stock/Working Solution	-20°C	Long-term (up to 12 months)[9] [13]
Coated, Dry Vessels	2-8°C	Up to 2 weeks (wrapped)[9]
Coated, Dry Vessels	Room Temperature	Short-term (days to a week)[6] [13]

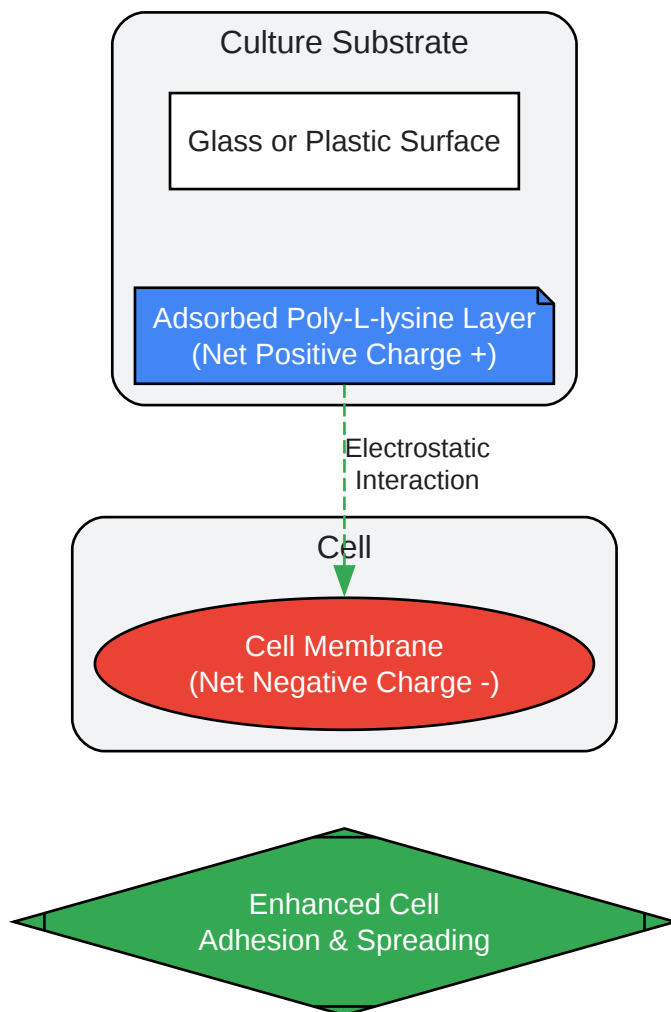
## Visualizations

## Workflow for Coating Culture Surfaces

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Caption: Aseptic workflow for coating culture surfaces with Poly-L-lysine.

## Mechanism of Poly-L-lysine Mediated Cell Adhesion

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Caption: Electrostatic interaction enhances cell adhesion to surfaces.

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